

# IUPAC name for Adb-fubiata synthetic cannabinoid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Adb-fubiata**

Cat. No.: **B10824215**

[Get Quote](#)

## An In-Depth Technical Guide to the Synthetic Cannabinoid **ADB-FUBIATA**

This technical guide provides a comprehensive overview of the synthetic cannabinoid **ADB-FUBIATA**, designed for researchers, scientists, and drug development professionals. The document details its chemical identity, pharmacological activity at cannabinoid receptors, metabolic fate, and the experimental protocols used for its characterization.

## Chemical Identity

**ADB-FUBIATA** is a synthetic cannabinoid that is structurally related to ADB-FUBICA, with a key modification intended to circumvent class-wide bans on synthetic cannabinoids.<sup>[1][2]</sup> This modification involves the extension of the amide linker group through the addition of a methylene bridge.<sup>[1]</sup>

IUPAC Name: (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide.<sup>[1][3]</sup>

Synonyms: AD-18, FUB-ACADB, ADB-FUBIACA.<sup>[1][4][5]</sup>

## Quantitative Pharmacological Data

**ADB-FUBIATA** is a selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting potent activity at this target while being practically inactive at the cannabinoid type 2 (CB2).

receptor.[1][6][7] This selectivity differs from its predecessor, ADB-FUBICA, which is a potent agonist at both CB1 and CB2 receptors.[7][8]

| Parameter       | Value              | Receptor | Reference Compound |
|-----------------|--------------------|----------|--------------------|
| Potency (EC50)  | 635 nM             | hCB1     | N/A                |
| Efficacy (Emax) | 141%               | hCB1     | CP55,940           |
| Activity        | Almost no activity | hCB2     | N/A                |

## Metabolic Profile

In vitro and in vivo studies using human liver microsomes (HLMs) and zebrafish models have identified the primary metabolic pathways for **ADB-FUBIATA**.[9][10] A total of 18 metabolites have been characterized, consisting of seventeen phase I metabolites and one phase II metabolite.[9][10]

The principal metabolic transformations include:

- Hydroxylation
- Dehydrogenation
- N-dealkylation
- Amide hydrolysis
- Glucuronidation[9][10]

Hydroxylated metabolites, particularly those hydroxylated at the indole or adjacent methylene group (e.g., metabolite AF7), are the most abundant and are recommended as urinary biomarkers for detecting **ADB-FUBIATA** consumption.[9][11]

## Experimental Protocols

## Cannabinoid Receptor Activity Assay ( $\beta$ -Arrestin2 Recruitment)

The functional activity of **ADB-FUBIATA** at the human CB1 and CB2 receptors was determined using an in vitro  $\beta$ -arrestin2 recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.[6][7]

Objective: To measure the potency (EC50) and efficacy (Emax) of the compound by quantifying its ability to induce the recruitment of  $\beta$ -arrestin2 to the cannabinoid receptor upon activation.

Methodology:

- Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to co-express the human cannabinoid receptor of interest (hCB1 or hCB2) and a  $\beta$ -arrestin2 fusion protein linked to a reporter enzyme system (e.g., NanoLuc Binary Technology®).[7][9]
- Assay Preparation: Cells are seeded into microplates and incubated to allow for adherence.
- Compound Incubation: The cells are exposed to varying concentrations of **ADB-FUBIATA**. A reference agonist (e.g., CP55,940) is used as a positive control.
- Signal Detection: Following incubation, a substrate for the reporter enzyme is added. The recruitment of  $\beta$ -arrestin2 to the activated receptor brings the components of the reporter enzyme into proximity, generating a luminescent signal.
- Data Analysis: The luminescence intensity is measured using a plate reader. The data is then normalized and plotted against the compound concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.

## In Vitro Metabolic Profiling

The metabolic fate of **ADB-FUBIATA** was investigated using pooled human liver microsomes (HLMs) to simulate hepatic metabolism.[9][11]

Objective: To identify the phase I and phase II metabolites of **ADB-FUBIATA**.

Methodology:

- Incubation Mixture Preparation: A reaction mixture is prepared containing pooled HLMs, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system to support cytochrome P450 enzyme activity.
- Initiation of Reaction: **ADB-FUBIATA** (e.g., at a concentration of 10  $\mu$ mol/L) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.[11]
- Incubation: The mixture is incubated, for example, for 1 hour at 37°C with gentle shaking.[11]
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
- LC-HRMS Analysis: The prepared sample is injected into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system for the separation and identification of metabolites.[9][11] Mass spectral data is analyzed to determine the chemical structures of the metabolites based on their accurate mass and fragmentation patterns.

## Visualizations

### CB1 Receptor Signaling Pathway







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ADB-FUBIATA - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. Adb-fubiata | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Details ADB-FUBIATA [unodc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADB-FUBICA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for Adb-fubiata synthetic cannabinoid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824215#iupac-name-for-adb-fubiata-synthetic-cannabinoid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)